BenchChemオンラインストアへようこそ!

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

orthogonal reactivity cross-coupling chemoselectivity

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1109284-33-4) is a dual-halogenated fused heterocyclic building block bearing bromine at C6 and iodine at C3 on the pyrazolo[1,5-a]pyrimidine scaffold. With a molecular formula of C₆H₃BrIN₃ (MW 323.92 g/mol), this compound presents a planar, aromatic core that serves as a bioisostere of the adenine ring, making it a privileged pharmacophore for kinase inhibitor design.

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
CAS No. 1109284-33-4
Cat. No. B1527503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
CAS1109284-33-4
Molecular FormulaC6H3BrIN3
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)I)Br
InChIInChI=1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
InChIKeyYYRFAUZQNJMKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Core Specifications and Pharmacophoric Context for Procurement


6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1109284-33-4) is a dual-halogenated fused heterocyclic building block bearing bromine at C6 and iodine at C3 on the pyrazolo[1,5-a]pyrimidine scaffold . With a molecular formula of C₆H₃BrIN₃ (MW 323.92 g/mol), this compound presents a planar, aromatic core that serves as a bioisostere of the adenine ring, making it a privileged pharmacophore for kinase inhibitor design . The pyrazolo[1,5-a]pyrimidine system offers two nitrogen-based hydrogen-bond acceptors and a calculated logD (pH 7.4) of 2.35, properties that underpin its utility in fragment-based drug discovery and high-throughput screening campaigns [1].

Why Direct Substitution with Other Halogenated Pyrazolo[1,5-a]pyrimidines Fails: Evidence for Orthogonal Reactivity and Regiochemical Specificity


The 6-bromo-3-iodo substitution pattern is not interchangeable with other C6/C3 halogenated analogs or regioisomers. The orthogonality between aryl iodide (C3) and aryl bromide (C6) enables sequential, site-selective cross-coupling reactions that cannot be replicated by the 3,6-dibromo (CAS 55405-68-0) or 6-bromo-3-chloro (CAS 1958106-07-4) analogs, where halogen reactivity is either identical (Br/Br) or lacks the same magnitude of differential activation (Br/Cl) . Furthermore, the 5-bromo-3-iodo regioisomer places halogen atoms at different positions, altering molecular recognition and steric accessibility crucial for structure-activity relationships in kinase binding pockets . Procurement of the correct regioisomer and halogen pairing is therefore a critical determinant of downstream synthetic success and biological outcome.

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Informed Procurement


Orthogonal Cross-Coupling Reactivity: Iodine vs. Bromine Sequential Activation

The C3-iodo substituent undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than the C6-bromo substituent under standard Suzuki-Miyaura conditions, a differential rooted in the relative C–I vs C–Br bond dissociation energies (ca. 53 vs 68 kcal/mol) and established kinetically for phosphine-ligated palladium complexes [1]. This orthogonality permits sequential, site-selective functionalization: first C3, then C6, enabling the construction of unsymmetrically 3,6-disubstituted pyrazolo[1,5-a]pyrimidines without protecting group manipulation. By contrast, the 3,6-dibromo analog (CAS 55405-68-0) shows near-identical reactivity at both positions (both C–Br), leading to statistical mixtures upon attempted sequential coupling [2].

orthogonal reactivity cross-coupling chemoselectivity

Regiochemical Advantage: 6-Br vs 5-Br Impact on Electrophilic Aromatic Substitution Directing Effects

In the pyrazolo[1,5-a]pyrimidine core, C6 is located on the pyrimidine ring, which is π-electron deficient, whereas C5 is on the pyrazole ring. Computational and experimental studies on electrophilic halogenation demonstrate that the 6-position undergoes bromination preferentially over the 5-position when the 3-position is already occupied by iodine, consistent with the directing effects of the fused heterocycle [1]. This regiochemical specificity means that 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine can be synthesized with high regiomeric purity, while the alternative 5-bromo-3-iodo regioisomer may be contaminated with 6-bromo byproducts, requiring costly chromatographic separation .

regiochemistry electrophilic substitution C–H activation

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area

The calculated logD (pH 7.4) of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine is 2.35, with a polar surface area (PSA) of 30.19 Ų [1]. In comparison, the 3,6-dibromo analog exhibits a lower logD of ~1.9 (estimated from fragment-based calculations) due to the reduced polarizability of bromine versus iodine. The higher lipophilicity of the iodinated compound is predicted to enhance passive membrane permeability, a desirable property for cell-based screening but one that must be balanced against solubility. The polar surface area of 30.19 Ų falls well below the 140 Ų threshold typically associated with good oral bioavailability, while the logD places the compound in a range suitable for blood-brain barrier penetration (logD 1–3). These parameters differentiate it from both less lipophilic analogs and more polar derivatives.

drug-likeness lipophilicity permeability

Enabling Access to Dual CDK2/TRKA Kinase Inhibitors: A Synthetic Intermediate with Validated Biological Relevance

A 2024 study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives incorporating 3,6-diaryl substitution patterns exhibit potent dual CDK2/TRKA inhibitory activity, with lead compounds showing IC₅₀ values of 0.09 µM (CDK2) and 0.45 µM (TRKA), comparable to clinical reference inhibitors ribociclib (0.07 µM) and larotrectinib (0.07 µM) [1]. The 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine serves as a direct precursor for synthesizing these 3,6-disubstituted analogs via sequential Suzuki-Miyaura couplings. This synthetic route has been explicitly employed in patent literature, where 3-iodo-6-bromopyrazolo[1,5-a]pyrimidine was coupled with 2-triphenylene boronic acid to yield a functionalized product in 67% yield [2].

kinase inhibitor CDK2 TRKA cancer

Commercially Differentiated Purity Levels: 97% vs Industry Standard 95%

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is commercially available at a minimum purity of 95% from suppliers such as AKSci, AChemBlock, and ChemShuttle . However, select vendors such as Bidepharm offer an enhanced purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This 2-percentage-point increase in purity can be significant in multistep synthetic sequences, where cumulative impurity effects can reduce overall yield and compromise bioassay reproducibility. By contrast, the 3,6-dibromo analog (CAS 55405-68-0) is also offered at 95% but lacks the batch-specific QC documentation at the 97% level from multiple vendors.

purity quality control reproducibility

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Recommended Application Scenarios Based on Differential Evidence


Sequential Diversity-Oriented Synthesis of 3,6-Diarylpyrazolo[1,5-a]pyrimidine Libraries

The orthogonal reactivity of the C3–I and C6–Br bonds enables a two-step sequential Suzuki-Miyaura coupling strategy: first coupling at the more reactive C3-iodo position with Ar¹–B(OH)₂, followed by C6-bromo coupling with Ar²–B(OH)₂, without intermediate protection steps. This streamlined route, validated in patent literature with 67% yield for a triphenylene derivative, supports the rapid generation of diverse compound libraries for kinase inhibitor screening [1].

Fragment-Based Drug Discovery Targeting the ATP-Binding Pocket of CDK2 and TRKA Kinases

As demonstrated in the 2024 study by Attia et al., 3,6-disubstituted pyrazolo[1,5-a]pyrimidines derived from this building block achieved CDK2 IC₅₀ values as low as 0.09 µM and TRKA inhibition at 0.45 µM, rivaling clinical reference compounds. The bromine and iodine atoms serve as versatile handles for structure-activity relationship exploration through halogen bonding and steric modulation, making this compound a strategic starting point for dual kinase inhibitor programs [2].

CNS-Penetrant Kinase Probe Synthesis Leveraging Optimized Physicochemical Properties

With a calculated logD of 2.35 and polar surface area of 30.19 Ų, 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine falls within the favorable range for blood-brain barrier penetration. This makes it a preferred building block for designing CNS-targeted kinase probes, where higher lipophilicity (compared to the 3,6-dibromo analog) may improve passive permeability while the iodo substituent provides enhanced van der Waals contacts in hydrophobic kinase pockets [3].

High-Throughput Screening Library Production with Batch-Validated Quality Standards

For HTS campaigns requiring high compound integrity, the availability of 97% purity grade with documented NMR, HPLC, and GC quality control from suppliers such as Bidepharm ensures that impurities do not confound primary screening results. This reduces false-positive rates and avoids costly follow-up validation of artifact compounds, a tangible procurement advantage over generic 95% purity offerings that may lack batch-specific documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.